2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C11H10N4O4. It is known for its unique structure, which includes an oxadiazole ring, a phenylamino group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with phenyl isocyanate, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group or the oxadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents.
Thiazoles: Similar heterocyclic compounds with sulfur instead of oxygen in the ring.
Oxazoles: Compounds with a similar structure but with an oxygen atom in the ring instead of nitrogen .
Uniqueness
2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features an oxadiazole ring that contributes to its biological activity. The oxadiazole moiety is known for its electron-withdrawing properties, enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole compounds and evaluated their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated notable effectiveness against strains such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Organism | Activity (MIC μg/mL) |
---|---|---|
2-Oxo... | E. coli | 32 |
2-Oxo... | C. albicans | 24 |
4a | Pseudomonas aeruginosa | 16 |
Anticancer Activity
Oxadiazoles have also been investigated for their potential anticancer properties. In vitro studies have revealed that some derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing the oxadiazole scaffold were tested against breast cancer cells, showing promising results with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
2-Oxo... | MCF-7 (Breast Cancer) | 1.5 |
2-Oxo... | HeLa (Cervical Cancer) | 0.8 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. A recent study highlighted the ability of certain oxadiazole compounds to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and assessed their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial activity, with some compounds exhibiting MIC values lower than those of standard antibiotics .
- Cytotoxicity in Cancer Research : In a clinical setting, a derivative of the oxadiazole scaffold was tested for its cytotoxic effects on human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c12-10-9(14-19-15-10)11(17)18-6-8(16)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLUURRJCNHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.